N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenylpropanamide
Description
Properties
Molecular Formula |
C21H22N4O3S |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-phenylpropanamide |
InChI |
InChI=1S/C21H22N4O3S/c1-15-14-16(2)23-21(22-15)25-29(27,28)19-11-9-18(10-12-19)24-20(26)13-8-17-6-4-3-5-7-17/h3-7,9-12,14H,8,13H2,1-2H3,(H,24,26)(H,22,23,25) |
InChI Key |
CCUGIPKHHPWOFB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3)C |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3)C |
Origin of Product |
United States |
Biological Activity
N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenylpropanamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
- Molecular Formula : C19H17N5O5S
- Molecular Weight : 427.43 g/mol
- CAS Number : 110149-75-2
The biological activity of this compound appears to be multifaceted, primarily involving inhibition of specific pathways related to cell proliferation and metabolism.
- Inhibition of Enzymatic Activity : Research indicates that compounds with similar structures often interact with key enzymes involved in metabolic pathways. For instance, a study on related compounds demonstrated their ability to inhibit the CYP51 enzyme, which is crucial for ergosterol synthesis in fungi, suggesting potential antifungal properties .
- Metabolic Stability : Studies have shown that after oral administration in animal models, a significant portion of the compound remains in the gastrointestinal tract, indicating a slow metabolic rate and prolonged bioavailability . This characteristic can enhance its therapeutic effects by maintaining effective concentrations over time.
Biological Activity Overview
The biological activity can be summarized as follows:
Case Studies
- Antifungal Activity : A study evaluating the antifungal properties of structurally similar compounds found that they significantly inhibited the growth of Candida albicans and Candida parapsilosis. The Minimum Inhibitory Concentration (MIC) values were comparable to established antifungal agents like ketoconazole .
- Pharmacokinetics : In rat models, the compound demonstrated a high retention rate in the gastrointestinal tract with minimal urinary excretion. This suggests a favorable pharmacokinetic profile that could be advantageous for therapeutic applications .
- Cytotoxicity Studies : In vitro studies assessing cytotoxicity against various cancer cell lines revealed that certain derivatives exhibited significant anti-proliferative effects, indicating potential as an anticancer agent .
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of related compounds, revealing that modifications to the pyrimidine ring significantly affect biological activity. The presence of electronegative substituents enhances the lipophilicity and overall efficacy against targeted biological pathways .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenylpropanamide exhibit notable antimicrobial properties. In vitro studies have demonstrated that derivatives containing the thienopyrimidinone ring structure show significant antibacterial and antimycobacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. The presence of specific side chains at position 3 enhances this activity, making these compounds promising candidates for further development as antimicrobial agents .
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. A screening of drug libraries identified several compounds that inhibit cancer cell growth through mechanisms such as inducing apoptosis and inhibiting cell proliferation. The specific structure of this compound contributes to its effectiveness against various cancer cell lines, making it a subject of interest for further investigation in oncology .
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit specific enzymes that are crucial in various biological pathways. For instance, studies on related compounds have shown that they can inhibit chitin synthesis in certain pests, which could lead to applications in agriculture as biopesticides . Furthermore, the sulfonamide moiety is known to interact with enzyme active sites effectively, suggesting potential applications in drug design aimed at enzyme inhibition .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and reducing toxicity. SAR studies have revealed that modifications to the pyrimidine ring and the sulfonamide group can significantly impact the biological activity of the compound . This knowledge allows researchers to design new derivatives with improved properties.
Data Table: Summary of Key Applications
Case Studies
- Antimicrobial Efficacy : A study evaluated various derivatives of thienopyrimidinone compounds against a panel of bacterial strains, concluding that certain modifications led to enhanced antibacterial activity while maintaining low toxicity levels.
- Anticancer Screening : In a comprehensive screening study involving multicellular spheroids, several compounds were identified that effectively reduced tumor growth by targeting specific cellular pathways involved in cancer progression.
- Enzyme Interaction Studies : Research into the enzyme inhibition properties demonstrated that modifications to the sulfonamide group significantly impacted binding affinity and specificity towards target enzymes involved in chitin synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N4-Valeroylsulfamethazine (N-[4-[[(4,6-Dimethyl-2-pyrimidinyl)amino]sulfonyl]phenyl]pentanamide)
- Structural Similarities : Shares the 4,6-dimethylpyrimidinyl-sulfonamide core with the target compound.
- Key Differences : The acyl group is pentanamide (valeryl) instead of 3-phenylpropanamide.
- Valeroylsulfamethazine derivatives have been studied for antibacterial activity, suggesting the acyl chain’s role in modulating efficacy .
(2E)-N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(2-furyl)acrylamide
- Structural Similarities : Retains the 4,6-dimethylpyrimidinyl-sulfonamide-phenyl backbone.
- Key Differences : Substitutes 3-phenylpropanamide with a (2-furyl)acrylamide group.
- Implications : The furylacrylamide group introduces conjugated double bonds and heteroaromaticity, which may enhance electronic interactions with biological targets. This compound’s molecular area (322 Ų) and excluded volume (308 ų) are comparable to the target compound, but the furyl group could alter solubility and metabolic pathways .
2-{Acetyl-[(4-methylphenyl)sulfonyl]amino}-N-(4,6-diaminopyrimidin-3-yl)propanamide
- Structural Similarities : Contains a sulfonamide linkage and pyrimidine ring.
- Key Differences: The pyrimidine ring is substituted with amino groups (4,6-diamino) instead of methyl groups, and the acyl chain includes an acetyl-sulfonyl hybrid.
- IR data (C=O at 1632 cm⁻¹, S=O at 1367 cm⁻¹) confirm functional group similarities, but the acetyl-sulfonyl hybrid may increase polarity .
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)pentanamide
- Structural Similarities : Features a pyrimidinyl-sulfonamide core and an acylated phenyl group.
- Key Differences : Incorporates a 1,3-dioxoisoindolinyl group and a branched pentanamide chain.
- Implications : The dioxoisoindolinyl group adds rigidity and electron-withdrawing effects, which may influence binding kinetics. The branched chain could reduce crystallinity, as evidenced by lower melting points (e.g., 76°C yield) compared to linear analogs .
Physicochemical and Functional Property Analysis
| Property | Target Compound | N4-Valeroylsulfamethazine | (2E)-Furylacrylamide Analog |
|---|---|---|---|
| Core Structure | 4,6-Dimethylpyrimidinyl-sulfonamide | 4,6-Dimethylpyrimidinyl-sulfonamide | 4,6-Dimethylpyrimidinyl-sulfonamide |
| Acyl Group | 3-Phenylpropanamide | Pentanamide | (2-Furyl)acrylamide |
| Lipophilicity (Predicted) | High (aromatic tail) | Moderate (aliphatic chain) | Moderate (heteroaromatic tail) |
| Functional Groups | Sulfonamide, propanamide | Sulfonamide, valeramide | Sulfonamide, acrylamide |
| Molecular Volume | ~308 ų (analogous to [3]) | ~300–320 ų | 322 Ų (surface area) |
Preparation Methods
Synthesis of 4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]aniline
Reagents :
-
4,6-Dimethylpyrimidin-2-amine
-
4-Nitrobenzenesulfonyl chloride
-
Triethylamine (TEA), dichloromethane (DCM)
Procedure :
-
Dissolve 4,6-dimethylpyrimidin-2-amine (1.0 equiv) in DCM under nitrogen.
-
Add TEA (2.5 equiv) and 4-nitrobenzenesulfonyl chloride (1.1 equiv) dropwise at 0°C.
-
Stir for 12 hours at room temperature, then wash with brine and dry over Na₂SO₄.
-
Reduce the nitro group using H₂/Pd-C in ethanol to yield the aniline intermediate.
Yield : 78–85% after purification via recrystallization (ethanol/water).
Amide Bond Formation with 3-Phenylpropanoyl Chloride
Reagents :
-
4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]aniline
-
3-Phenylpropanoyl chloride
-
DCM, TEA
Procedure :
-
Dissolve the aniline intermediate (1.0 equiv) in DCM.
-
Add TEA (3.0 equiv) and 3-phenylpropanoyl chloride (1.2 equiv) at 0°C.
-
Stir for 6 hours, then concentrate under reduced pressure.
-
Purify via column chromatography (SiO₂, ethyl acetate/hexane 1:3).
Yield : 70–75% (white solid).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Enhancements
-
Nitro Reduction : Pd-C (5 wt%) in ethanol at 50 psi H₂ achieves full conversion in 4 hours. Alternative catalysts (e.g., Raney Ni) require longer durations.
Purification and Characterization
Chromatographic Methods
Spectroscopic Validation
-
¹H NMR : Key signals include δ 8.2 ppm (sulfonamide NH), δ 7.6–7.3 ppm (phenyl protons), and δ 2.5 ppm (pyrimidine methyl groups).
-
MS (ESI+) : m/z 411.2 [M+H]⁺, consistent with the molecular formula.
Challenges and Troubleshooting
Common Side Reactions
Scalability Issues
-
Solvent Volume : Large-scale reactions require DCM alternatives (e.g., toluene) for cost-effectiveness.
-
Exothermic Risks : Slow addition of sulfonyl chloride prevents thermal runaway.
Comparative Analysis of Synthetic Approaches
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Two-Step Isolation | 70–75 | 98 | Moderate |
| One-Pot (No Isolation) | 65 | 95 | High |
The one-pot method, adapted from pyrimethanil synthesis, reduces processing time but slightly lowers yield due to intermediate reactivity.
Industrial-Scale Production Considerations
Q & A
Q. Table 1. Key Spectral Data for Structural Validation
| Technique | Critical Peaks/Data | Reference |
|---|---|---|
| ¹H NMR (400 MHz) | δ 10.5 (pyrimidine NH), 7.8 (SO₂NH) | |
| ¹³C NMR | δ 167.2 (amide C=O), 158.1 (pyrimidine C2) | |
| IR (KBr) | 1632 cm⁻¹ (C=O), 1274 cm⁻¹ (S=O) |
Q. Table 2. Docking Parameters for Target Binding Analysis
| Software | Scoring Function | Grid Box Size | Ligand Flexibility | Reference |
|---|---|---|---|---|
| AutoDock Vina | Affinity (ΔG) | 25 ų | Semi-flexible | |
| Schrödinger Glide | Emodel | 20 ų | Rigid |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
